molecular formula C10H21NO B13563433 6-(Pyrrolidin-1-yl)hexan-2-ol

6-(Pyrrolidin-1-yl)hexan-2-ol

Cat. No.: B13563433
M. Wt: 171.28 g/mol
InChI Key: QJVNSBSCMIWIRA-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)hexan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a hexanol chainThe pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its versatility and biological activity .

Preparation Methods

The synthesis of 6-(Pyrrolidin-1-yl)hexan-2-ol typically involves the reaction of pyrrolidine with a suitable hexanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking a hexanol derivative such as 6-chlorohexan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

6-(Pyrrolidin-1-yl)hexan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

6-(Pyrrolidin-1-yl)hexan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.

    Industry: It is used in the production of various industrial chemicals and materials, leveraging its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)hexan-2-ol is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

6-(Pyrrolidin-1-yl)hexan-2-ol can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

6-pyrrolidin-1-ylhexan-2-ol

InChI

InChI=1S/C10H21NO/c1-10(12)6-2-3-7-11-8-4-5-9-11/h10,12H,2-9H2,1H3

InChI Key

QJVNSBSCMIWIRA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1CCCC1)O

Origin of Product

United States

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